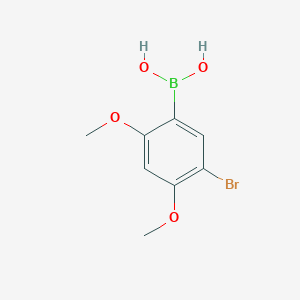

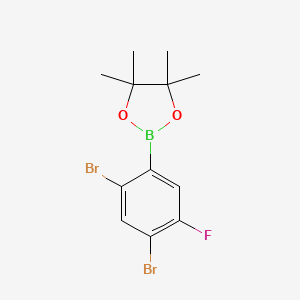

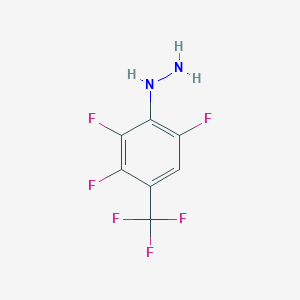

2,4-Dibromo-5-fluorophenylboronic acid pincol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

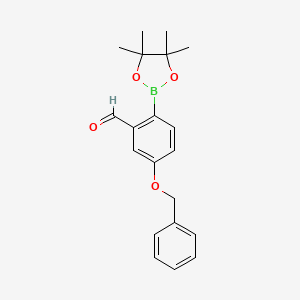

2,4-Dibromo-5-fluorophenylboronic acid pincol ester is a chemical compound with the molecular weight of 379.86 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, including this compound, can be synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of these esters can be achieved using a radical approach .Molecular Structure Analysis

The IUPAC name for this compound is 2-(2,4-dibromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6H,1-4H3 .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis

The compound is a solid and should be stored in an inert atmosphere at 2-8°C . The molecular weight of the compound is 379.86 .Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

The Suzuki-Miyaura coupling polymerization technique utilizes dibromoarene and arylenediboronic acid (ester) for the synthesis of π-conjugated polymers with boronic acid (ester) moieties at both ends. This process yields high-molecular-weight polymers contrary to Flory's principle, indicating the versatile use of boronic acid esters in creating advanced polymer architectures with potential applications in electronics and materials science (Nojima et al., 2016).

Responsive Materials and Drug Delivery Systems

Boronic esters are integral in developing responsive polymeric materials, as evidenced by the facile synthesis of H2O2-cleavable poly(ester-amide)s. These materials exhibit controlled degradation in the presence of hydrogen peroxide, highlighting their potential as smart materials for controlled release applications in drug delivery systems (Cui et al., 2017).

Advanced Material Properties

The unique properties of boronic ester-based polymers, such as tailored light emission and thermal stability, are explored through the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. This demonstrates the compound's role in adjusting the optical properties of materials for potential use in optoelectronic devices (Neilson et al., 2007).

Fluoride Ion Sensing

Organoboron compounds, including phenylboronic acid pinacol esters, are applied as Lewis acid receptors for fluoride ions. This application is crucial for developing sensitive and selective sensing devices for environmental monitoring and healthcare diagnostics (Jańczyk et al., 2012).

Organic Synthesis

The conversion of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation showcases the compound's utility in facilitating diverse organic transformations. This methodology broadens the toolkit for synthesizing complex organic molecules, potentially impacting pharmaceuticals and agrochemicals development (Zhou et al., 2016).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

As a valuable building block in organic synthesis, the use of pinacol boronic esters, including 2,4-Dibromo-5-fluorophenylboronic acid pincol ester, is expected to continue to expand. Future research may focus on developing more efficient synthesis methods and exploring new applications in organic synthesis .

Propiedades

IUPAC Name |

2-(2,4-dibromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBWOFXGVZQBON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBr2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)